Methyl 2-amino-5-methoxy-4-(2-methoxyethoxy)benzoate
Overview
Description
Methyl 2-amino-5-methoxy-4-(2-methoxyethoxy)benzoate is an organic compound with the molecular formula C12H17NO5 It is a derivative of benzoic acid and is characterized by the presence of amino, methoxy, and methoxyethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-methoxy-4-(2-methoxyethoxy)benzoate typically involves the esterification of 2-amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-methoxy-4-(2-methoxyethoxy)benzoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy and methoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Compounds with new functional groups replacing the methoxy or methoxyethoxy groups.
Scientific Research Applications
Methyl 2-amino-5-methoxy-4-(2-methoxyethoxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-methoxy-4-(2-methoxyethoxy)benzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methoxyethoxy groups can enhance the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-5-methoxybenzoate
- Methyl 2-amino-4-methoxybenzoate
- Methyl 2-amino-5-methoxy-4-(2-ethoxyethoxy)benzoate
Uniqueness
Methyl 2-amino-5-methoxy-4-(2-methoxyethoxy)benzoate is unique due to the presence of both methoxy and methoxyethoxy groups, which confer distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 2-amino-5-methoxy-4-(2-methoxyethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c1-15-4-5-18-11-7-9(13)8(12(14)17-3)6-10(11)16-2/h6-7H,4-5,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAFTWLEZIFYGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)N)C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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